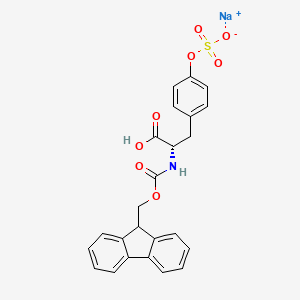
Sel de sodium de Fmoc-O-sulfo-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-O-Sulfo-L-Tyrosine sodium salt (Fmoc-S-Tyr-Na) is an organic compound that is commonly used in lab experiments and is a derivative of the amino acid tyrosine. It is a white, crystalline solid that is water soluble and has a molecular weight of 517.66 g/mol. Fmoc-S-Tyr-Na is a versatile compound that has been used in a variety of scientific experiments and applications, ranging from biochemistry to drug design.
Applications De Recherche Scientifique
Recherche en protéomique
Le sel de sodium de Fmoc-O-sulfo-L-tyrosine est souvent utilisé dans la recherche en protéomique {svg_1}. La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé peut être utilisé pour étudier les interactions, les modifications et la localisation des protéines.
Synthèse peptidique
Ce composé est un dérivé de tyrosine protégé, ce qui le rend particulièrement utile pour la synthèse peptidique en phase solide {svg_2}. Dans ce processus, le composé peut être utilisé pour construire des peptides complexes de manière étape par étape, permettant un contrôle précis de la séquence peptidique.
Étude des acides aminés modifiés
Ce composé appartient à la catégorie des acides aminés modifiés {svg_3}. Il peut être utilisé dans l'étude de ces acides aminés modifiés, qui peuvent avoir des propriétés et des fonctions différentes par rapport à leurs homologues non modifiés.
Matériel de référence
Le this compound peut être utilisé comme matériel de référence {svg_4}. Les matériaux de référence sont utilisés en chimie analytique pour garantir l'exactitude et la fiabilité des résultats analytiques.
Mécanisme D'action
Target of Action
Fmoc-O-Sulfo-L-Tyrosine sodium salt, also known as FMOC-TYR(SO3H)-OH SODIUM SALT, is primarily used as a building block in the solid-phase synthesis of sulfotyrosine peptides . The primary targets of this compound are therefore the peptide chains that are being synthesized.
Mode of Action
The compound acts as a protected tyrosine derivative. The Fmoc group in the compound serves as a protective group for the tyrosine amino acid during peptide synthesis . This protection allows for the selective addition of amino acids to the peptide chain. The Fmoc group is typically removed with a base such as pyridine .
Biochemical Pathways
The compound plays a crucial role in the synthesis of sulfotyrosine peptides . Tyrosine is a very important amino acid - one of the few amino acids which is phosphorylated to vary the physical properties of the peptides . It is also a precursor for the formation of iodinated thyroid hormones .
Result of Action
The result of the action of Fmoc-O-Sulfo-L-Tyrosine sodium salt is the successful synthesis of sulfotyrosine peptides . These peptides can then be used in various research and therapeutic applications.
Action Environment
The action of Fmoc-O-Sulfo-L-Tyrosine sodium salt is highly dependent on the specific conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can all influence the efficacy and stability of the compound. For example, the compound is typically stored at temperatures between 0-8°C .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Fmoc-O-Sulfo-L-Tyrosine sodium salt plays a significant role in biochemical reactions, particularly in the synthesis of sulfotyrosine peptides. It interacts with various enzymes and proteins, including tyrosine kinases and phosphatases, which are involved in phosphorylation and dephosphorylation processes. These interactions are crucial for regulating cellular signaling pathways and maintaining cellular homeostasis. The sulfo group on the tyrosine residue can mimic the phosphorylated state of tyrosine, making Fmoc-O-Sulfo-L-Tyrosine sodium salt a valuable tool for studying protein phosphorylation and signal transduction .
Cellular Effects
Fmoc-O-Sulfo-L-Tyrosine sodium salt influences various cellular processes, including cell signaling, gene expression, and metabolism. By mimicking the phosphorylated state of tyrosine, it can modulate the activity of tyrosine kinases and phosphatases, thereby affecting downstream signaling pathways. This compound can also impact gene expression by altering the phosphorylation status of transcription factors and other regulatory proteins. Additionally, Fmoc-O-Sulfo-L-Tyrosine sodium salt can influence cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of Fmoc-O-Sulfo-L-Tyrosine sodium salt involves its interaction with various biomolecules, including enzymes and proteins. The Fmoc group protects the tyrosine residue during peptide synthesis, while the sulfo group enhances its reactivity. Upon removal of the Fmoc group, the sulfo-tyrosine residue can participate in biochemical reactions, such as phosphorylation and dephosphorylation. This compound can act as a substrate or inhibitor for tyrosine kinases and phosphatases, thereby modulating their activity and influencing cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-O-Sulfo-L-Tyrosine sodium salt can change over time due to its stability and degradation. This compound is generally stable when stored at low temperatures (0-8°C) and protected from light and moisture. Prolonged exposure to adverse conditions can lead to degradation and loss of activity. In vitro and in vivo studies have shown that the long-term effects of Fmoc-O-Sulfo-L-Tyrosine sodium salt on cellular function can vary depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of Fmoc-O-Sulfo-L-Tyrosine sodium salt in animal models can vary with different dosages. At low doses, this compound can modulate cellular signaling pathways and gene expression without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and inducing apoptosis. Threshold effects have been observed in studies, indicating that the optimal dosage of Fmoc-O-Sulfo-L-Tyrosine sodium salt is crucial for achieving the desired biological effects without causing harm .
Metabolic Pathways
Fmoc-O-Sulfo-L-Tyrosine sodium salt is involved in various metabolic pathways, particularly those related to protein phosphorylation and signal transduction. It interacts with enzymes such as tyrosine kinases and phosphatases, which regulate the phosphorylation status of proteins. This compound can also affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in metabolic pathways. The sulfo group on the tyrosine residue can mimic the phosphorylated state, making Fmoc-O-Sulfo-L-Tyrosine sodium salt a valuable tool for studying metabolic processes .
Transport and Distribution
The transport and distribution of Fmoc-O-Sulfo-L-Tyrosine sodium salt within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters and can bind to proteins that facilitate its distribution within the cell. The localization and accumulation of Fmoc-O-Sulfo-L-Tyrosine sodium salt can affect its activity and function, making it important to understand its transport and distribution mechanisms .
Subcellular Localization
The subcellular localization of Fmoc-O-Sulfo-L-Tyrosine sodium salt is determined by its targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on cellular processes. The localization of Fmoc-O-Sulfo-L-Tyrosine sodium salt can influence its activity and function, making it important to study its subcellular distribution and targeting mechanisms .
Propriétés
| { "Design of the Synthesis Pathway": [ "The synthesis pathway of Fmoc-O-Sulfo-L-Tyrosine sodium salt involves the protection of the tyrosine hydroxyl group with Fmoc, followed by sulfonation of the phenol ring with sulfonyl chloride.", "The Fmoc group is then removed, and the resulting product is converted to the sodium salt form." ], "Starting Materials": [ "L-Tyrosine", "Fmoc-OSu", "Sulfonyl chloride", "Sodium hydroxide", "Diethyl ether", "Acetone" ], "Reaction": [ "L-Tyrosine is reacted with Fmoc-OSu in the presence of a base to form Fmoc-O-Tyr.", "The Fmoc-O-Tyr is then reacted with sulfonyl chloride in the presence of a base to form Fmoc-O-Sulfo-L-Tyrosine.", "The Fmoc protecting group is removed using a base, such as piperidine, to yield O-Sulfo-L-Tyrosine.", "The product is then converted to the sodium salt form by reacting with sodium hydroxide in diethyl ether/acetone." ] } | |
Numéro CAS |
106864-37-3 |
Formule moléculaire |
C24H20NNaO8S |
Poids moléculaire |
505.5 g/mol |
Nom IUPAC |
sodium;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-sulfooxyphenyl)propanoate |
InChI |
InChI=1S/C24H21NO8S.Na/c26-23(27)22(13-15-9-11-16(12-10-15)33-34(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H,29,30,31);/q;+1/p-1/t22-;/m0./s1 |
Clé InChI |
WSZCHQPWBPMXJT-FTBISJDPSA-M |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OS(=O)(=O)O)C(=O)[O-].[Na+] |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OS(=O)(=O)[O-])C(=O)O.[Na+] |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OS(=O)(=O)O)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



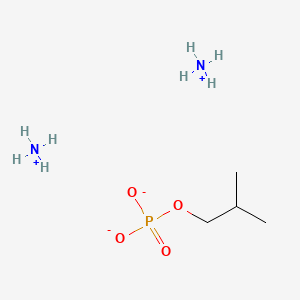
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B1139174.png)



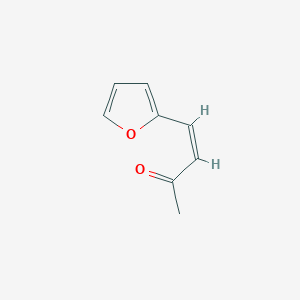


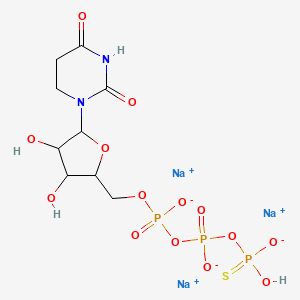
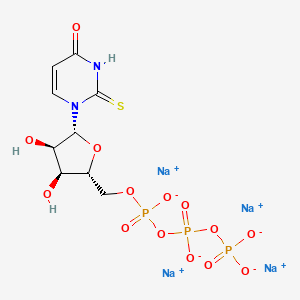

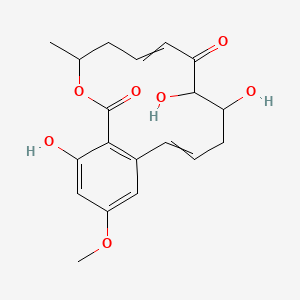
![tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B1139193.png)
